

Lanthionine Ketimine: A Natural Sulfur Amino Acid Metabolite with Therapeutic Potential

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Compound of Interest

Compound Name: 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lanthionine Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found within the mammalian central nervous system (CNS).[1] Initially identified as a byproduct of the transsulfuration pathway, recent research has unveiled its significant biological activities, positioning it as a molecule of high interest for therapeutic development.[2][3] LK and its cell-penetrating synthetic derivative, Lanthionine Ketimine Ethyl Ester (LKE), exhibit potent neurotrophic, neuroprotective, anti-inflammatory, and antioxidant properties.[2][3]

Mechanistically, LK interacts with key intracellular proteins, notably Collapsin Response Mediator Protein-2 (CRMP2), and modulates critical signaling pathways such as the mTORC1 pathway to stimulate autophagy.[1][4] Preclinical studies have demonstrated the therapeutic efficacy of LKE in a wide range of animal models of neurodegenerative diseases and CNS injury, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), Parkinson's Disease (PD), Multiple Sclerosis (MS), and spinal cord injury.[2][5][6] This document provides a comprehensive technical overview of the biochemistry, mechanisms of action, and therapeutic potential of Lanthionine Ketimine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction and Background

Lanthionine, a thioether analogue of cystine, was first isolated from wool in 1941.[7] Its presence in the mammalian brain was later established, where it can be metabolized into the cyclic thioether, Lanthionine Ketimine.[3] The discovery of LK dates back to the work of Dorian Cavallini and his colleagues, who first identified its reduced form in bovine brain extracts in 1985 and later synthesized it.[1][2] For years, LK was considered a metabolic curiosity. However, recent investigations have highlighted its role as a bioactive molecule with significant physiological functions, particularly within the CNS.[3] Its synthetic, more bioavailable ester derivative, LKE, has become a critical tool for exploring these functions in vivo, demonstrating remarkable efficacy in slowing disease progression in various neurological disease models.[2][3]

Biochemistry of Lanthionine Ketimine

Chemical Structure and Properties

Lanthionine Ketimine (IUPAC Name: 3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid) is a cyclic sulfur-containing imino acid with the chemical formula $C_6H_7NO_4S$ and a molar mass of $189.19 \text{ g}\cdot\text{mol}^{-1}$. [1] It exists in equilibrium between its ketimine and a more stable enamine tautomer; therefore, a more accurate name is lanthionine ketenamine, though it is still abbreviated as LK.[2]

- Appearance: White powder[1]
- Solubility in Water: 30 g/L[1]
- Melting Point: 160 °C (decomposes)[1]

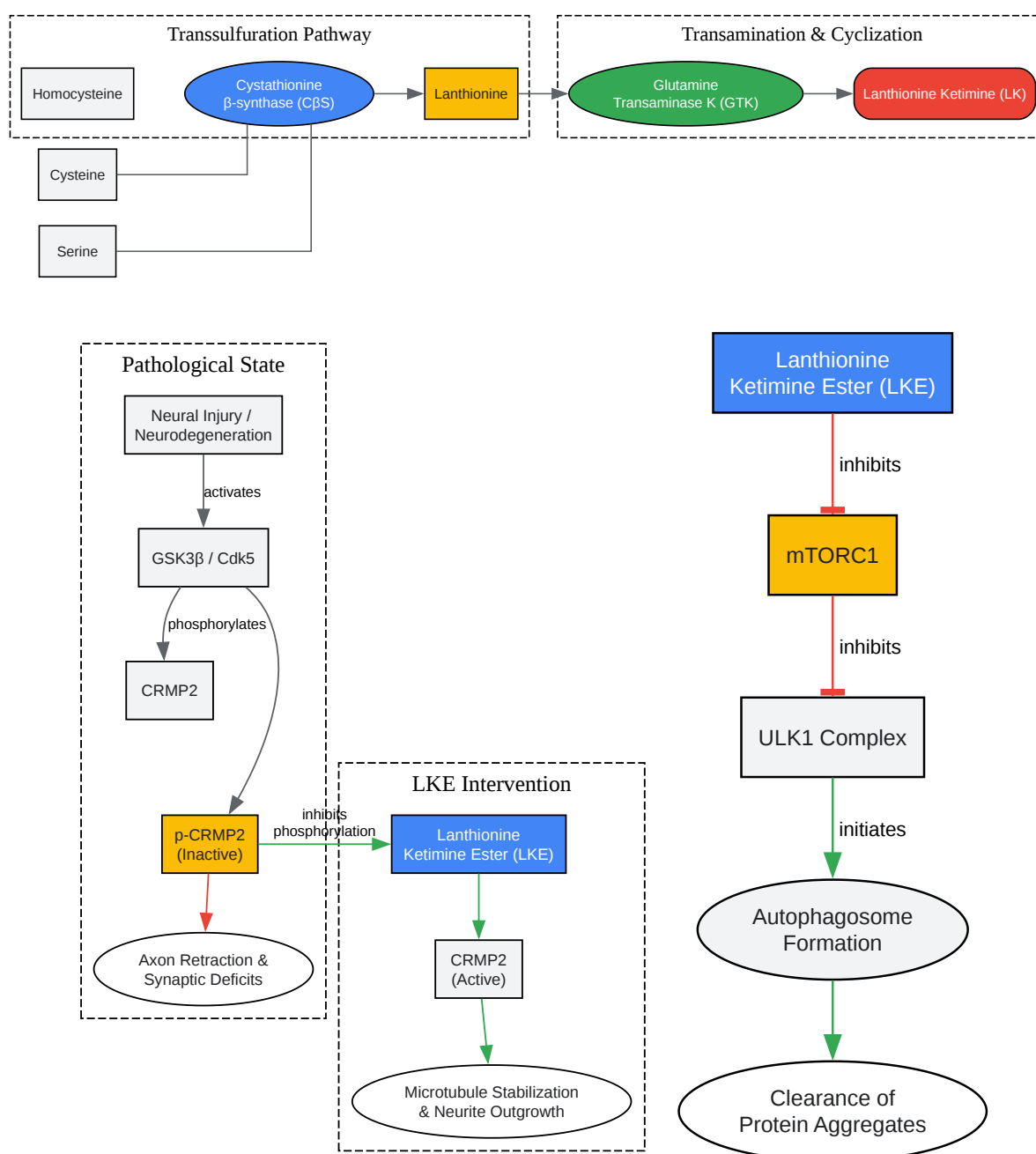
Biosynthesis and Metabolism

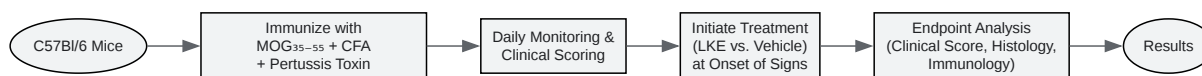
LK is recognized as a metabolite originating from the transsulfuration pathway.[2] Its formation involves a two-step enzymatic process.

- Formation of Lanthionine: The transsulfuration pathway enzyme, cystathionine- β -synthase (C β S), which typically condenses homocysteine and serine to form cystathionine, can alternatively catalyze a reaction between two molecules of cysteine (eliminating H_2S) or between cysteine and serine to form the thioether amino acid, lanthionine.[1][3]

- Conversion to Lanthionine Ketimine: Lanthionine serves as a substrate for the pyridoxal 5'-phosphate (PLP)-dependent enzyme glutamine transaminase K (GTK), also known as kynurenine aminotransferase-1 (KAT-1).[2][8] GTK catalyzes the transamination of lanthionine to its corresponding α -keto acid, which then undergoes rapid intramolecular cyclization and dehydration to form LK.[2]

In the brain, LK can be further metabolized by an NAD(P)H-dependent reductase into its reduced form, 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA).[2]





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